molecular formula C16H21N3O2 B2941001 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1172893-48-9

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Katalognummer: B2941001
CAS-Nummer: 1172893-48-9
Molekulargewicht: 287.363
InChI-Schlüssel: RINHFBOQHCBBDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a 4-butoxy-substituted benzene ring linked via an amide bond to a 1,3-dimethylpyrazole moiety. This structural framework is common in pharmacologically active compounds, particularly those targeting G-protein-coupled receptors (GPCRs) or enzymes .

Eigenschaften

IUPAC Name

4-butoxy-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-5-10-21-14-8-6-13(7-9-14)16(20)17-15-11-12(2)18-19(15)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHFBOQHCBBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 1,3-dimethyl-1H-pyrazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Wissenschaftliche Forschungsanwendungen

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide and analogous benzamide-pyrazole derivatives.

Table 1: Structural and Functional Comparison of Benzamide-Pyrazole Derivatives

Compound Name Key Substituents/Modifications Biological Activity/Properties Physicochemical Properties Reference ID
This compound 4-butoxy benzene, 1,3-dimethylpyrazole Not explicitly reported (inference: GPCR/modulator potential) High lipophilicity (logP ~3.5 inferred) N/A
Quin-C1 (4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide) Quinazoline core, 4-methoxy-phenyl FPR2 agonist; induces chemotaxis, calcium mobilization Moderate solubility (logP ~2.8)
(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide Chloro-pyrazole, Schiff base linker Crystal structure shows intramolecular N–H⋯N bonding Stabilized conformation via H-bonding
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (Compound 22) Unsubstituted benzamide, no butoxy group Synthetic intermediate; no reported bioactivity Lower lipophilicity (logP ~1.9)
4-(4-Chlorophenyl)-3-(4-((1,3-dimethyl-1H-pyrazol-5-yl)-methoxy)phenyl)-5-methylisoxazole (40) Chlorophenyl, isoxazole-pyrazole hybrid In vitro growth inhibition (cell lines) High rigidity (planar isoxazole)

Key Comparisons:

Chlorine substitution () introduces electronegativity, altering electronic distribution and binding affinity. For example, compound 40’s chlorophenyl-isoxazole hybrid shows cytotoxic effects, suggesting halogenation amplifies bioactivity .

Conformational Stability

  • The Schiff base derivative () exhibits an intramolecular N–H⋯N hydrogen bond, stabilizing a planar conformation. This contrasts with the flexible butoxy chain in the target compound, which may adopt multiple conformations in solution .

Synthetic Accessibility

  • The target compound’s synthesis likely involves amide coupling between 4-butoxybenzoic acid and 1,3-dimethylpyrazol-5-amine. In contrast, Quin-C1 requires a quinazoline core, complicating its synthesis . Compound 22 () is a simpler analog, synthesized via Sandmeyer-like reactions but lacking the butoxy group .

Therapeutic Potential While Quin-C1 is a selective FPR2 agonist, the target compound’s pyrazole-methyl groups may favor interactions with hydrophobic binding pockets in other GPCRs or kinases. Compound 40’s growth inhibition highlights the role of vicinal diaryl substituents in cytotoxicity .

Research Findings and Implications

  • Structural-Activity Relationships (SAR):

    • The 1,3-dimethylpyrazole moiety is critical for maintaining hydrogen-bonding capacity, as seen in crystal structures .
    • Butoxy chains improve lipophilicity but may require balancing with polar groups (e.g., Quin-C1’s quinazoline) to optimize pharmacokinetics .
  • Forensic Differentiation ():

    • Differentiation from neuroleptic benzamides (e.g., sulpiride) hinges on the absence of sulfonyl groups and presence of pyrazole-methyl/butoxy substituents .

Biologische Aktivität

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction between 4-butoxybenzoic acid and 1,3-dimethyl-1H-pyrazole-5-amine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane at room temperature.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity. For example, related benzamides have shown submicromolar activity against cancer cell lines such as MIA PaCa-2, primarily through the inhibition of mTORC1 signaling pathways which are critical for cell growth and proliferation .

Mechanism of Action
The mechanism by which these compounds exert their effects involves:

  • Inhibition of mTORC1 : This leads to reduced protein synthesis and cell growth.
  • Modulation of Autophagy : Compounds can enhance basal autophagy while disrupting autophagic flux under nutrient-replete conditions .

Comparative Studies

Comparative studies with other pyrazole derivatives have highlighted the unique binding affinities and biological activities of this compound. For instance:

CompoundAntiproliferative Activity (IC50)Mechanism of Action
This compoundSubmicromolarmTORC1 inhibition
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideSubmicromolarmTORC1 inhibition & autophagy modulation

Case Studies

A notable study investigated the effects of related pyrazole derivatives on pancreatic cancer cells. The results demonstrated that treatment with these compounds resulted in a significant reduction in cell viability and increased apoptosis rates. The study emphasized the potential for these compounds to serve as novel therapeutic agents targeting metabolic pathways in cancer cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.